molecular formula C14H20Cl3N3 B2726495 8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride CAS No. 2060053-10-1

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride

Cat. No. B2726495
CAS RN: 2060053-10-1
M. Wt: 336.69
InChI Key: BUJAVHFLNUNUQC-UHFFFAOYSA-N
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Description

8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride is a chemical compound with the CAS Number: 2060053-10-1 . It has a molecular weight of 336.69 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of quinoline-piperazine hybrids, which includes this compound, involves the conjugation of 2,4,6-substituted quinoline with piperazine coupled sulfonamides, as well as amides . This process is used to study and evaluate their in vitro antibacterial activity against both susceptible and resistant pathogens of Gram-positive and Gram-negative bacteria .


Molecular Structure Analysis

The IUPAC name of this compound is 8-(piperazin-1-ylmethyl)quinoline trihydrochloride . The InChI code is 1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14 (12)13 (4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H .


Physical And Chemical Properties Analysis

The compound is in powder form . It has a molecular weight of 336.69 . The compound is stored at room temperature .

Scientific Research Applications

Structural and Biological Survey

The compound 8-[(Piperazin-1-yl)methyl]quinoline and its derivatives have been extensively studied due to their diverse pharmacological profiles. These compounds have demonstrated significant activity as antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer agents, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. Their structural core, often found in medicinal chemistry, is crucial for hybridizing with other active pharmacophores, leading to a broad spectrum of biological activities (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Corrosion Inhibition

Research has shown the effectiveness of 8-Hydroxyquinoline-based piperazine derivatives as corrosion inhibiting additives. These compounds, including 7-((4-(4-chloro phenyl)piperazin-1-yl) methyl)quinolin-8-ol and 7-((4-methyl piperazin-1-yl) methyl)quinolin-8-ol, have significantly improved the anti-corrosion properties of C35E steel in HCl electrolyte. Their performance is dependent on the temperature, concentration, and chemical structure, with inhibition efficiency reaching up to 91.5%. These inhibitors act through the formation of a pseudo-capacitive film on the steel surface, showcasing mixed-type inhibitory activity and suggesting strong interactions between the inhibitors and iron cations (El faydy et al., 2020).

Antimicrobial Activity

Quinolone and naphthyridine derivatives, featuring 8-[(Piperazin-1-yl)methyl]quinoline as part of their structure, have been synthesized and evaluated for their antibacterial activity against various Gram-negative and Gram-positive organisms. These compounds have shown potent activity, nearly equivalent to their parent 7-piperazinyl analogues, without significant increase in adverse effects. The research highlights the potential of these compounds in combating resistant bacterial strains and contributing to the development of new antibacterial therapies (Kiely et al., 1991).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for this compound involve its potential use in the treatment of tuberculosis (TB). The compound has shown significant inhibitory activity against all the TB strains . These compounds are less cytotoxic and could be developed as antibiotics or MDR-TB drugs by improving their hydrophilicity .

properties

IUPAC Name

8-(piperazin-1-ylmethyl)quinoline;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.3ClH/c1-3-12-5-2-6-16-14(12)13(4-1)11-17-9-7-15-8-10-17;;;/h1-6,15H,7-11H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJAVHFLNUNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=C2N=CC=C3.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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